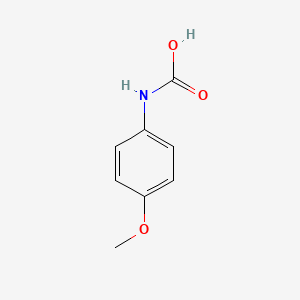
(4-methoxyphenyl)carbamic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-methoxyphenyl)carbamic acid can be achieved through several methods. One common approach involves the reaction of p-methoxyaniline with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows:
[ \text{p-Methoxyaniline} + \text{Phosgene} \rightarrow \text{this compound} ]
The reaction is typically carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer and more scalable methods. One such method includes the use of carbon dioxide (CO2) and amines in the presence of catalysts to form carbamates. This approach is environmentally friendly and offers a sustainable route for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Methoxyphenyl)carbamic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of (4-hydroxyphenyl)carbamic acid.
Reduction: The carbamic acid group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.
Major Products:
Oxidation: (4-Hydroxyphenyl)carbamic acid.
Reduction: p-Methoxyaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Methoxyphenyl)carbamic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of (4-methoxyphenyl)carbamic acid involves its interaction with specific molecular targets and pathways. The methoxy group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The carbamic acid group can form hydrogen bonds with target molecules, stabilizing the compound’s binding and enhancing its activity.
Vergleich Mit ähnlichen Verbindungen
Carbamic acid: The parent compound with the formula H2NCOOH.
(4-Hydroxyphenyl)carbamic acid: A derivative with a hydroxyl group instead of a methoxy group.
p-Methoxyaniline: The precursor used in the synthesis of (4-methoxyphenyl)carbamic acid.
Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various chemical processes.
Eigenschaften
Molekularformel |
C8H9NO3 |
|---|---|
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
(4-methoxyphenyl)carbamic acid |
InChI |
InChI=1S/C8H9NO3/c1-12-7-4-2-6(3-5-7)9-8(10)11/h2-5,9H,1H3,(H,10,11) |
InChI-Schlüssel |
VZQDNZQCQKJHNO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


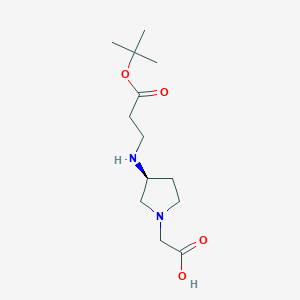
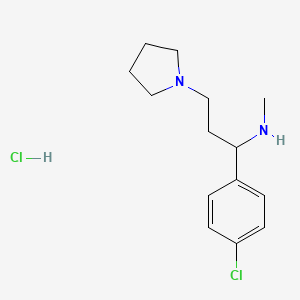
amine](/img/structure/B13002402.png)
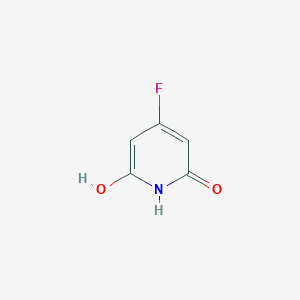
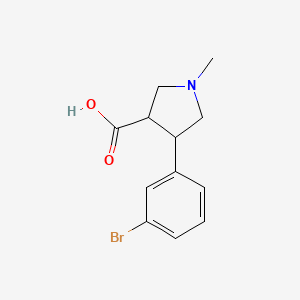
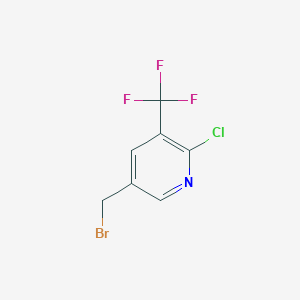
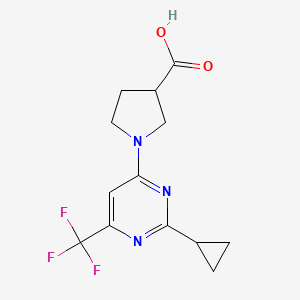
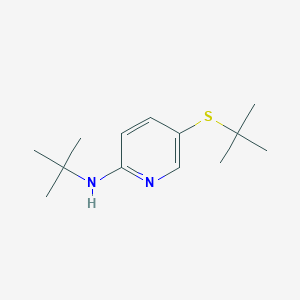
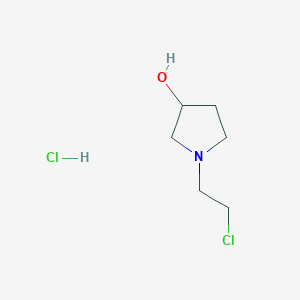
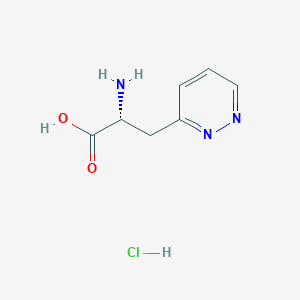
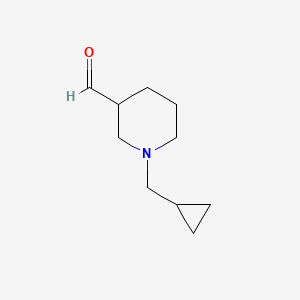

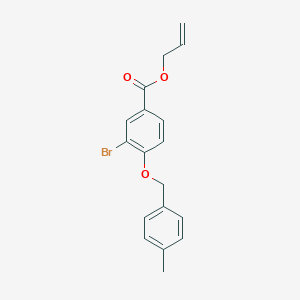
![4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid](/img/structure/B13002469.png)
